Diethyl-1,2,4-triazin-3-amine
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Overview
Description
1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves reactions with coupling reagents such as boronic acids, and terminal alkynes in the presence of a palladium catalyst . Other reactions such as amination of the triazine at position 5, followed by electrophilic reactions with phenyl isocyanates and benzoyl chlorides, are performed to form new monoureido and benzoylated compounds .
Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .
Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazine derivatives can vary widely. For example, 3-amino-1,2,4-triazine appears as an orange powder .
Scientific Research Applications
Reactivity and Synthesis
- Diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate shows potential for selective monoamide formation through reactions with primary and secondary aliphatic amines. This compound undergoes nucleophilic attack at the carbon atom at position 4 of the imidazo[1,5-с][1,2,4]triazine system. Such reactivity enables the synthesis of various compounds like imidazo-[1',5':3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines and imidazo[1',5':3,4][1,2,4]triazino[5,6-b][1,5]benzodiazepines, as well as (pyrazol-4-ylidenehydrazino)imidazoles (Sadchikova & Mokrushin, 2014).
Applications in Metal Ion Adsorption
- Triazine-based dendrimers with a poly(ethylene glycol) core, synthesized using a compound related to diethyl-1,2,4-triazin-3-amine, have demonstrated effective metal ion adsorption capabilities. These dendrimers show potential for selectively adsorbing metal ions like Cu+2, Ni+2, and Zn+2, which could be valuable in various industrial and environmental applications (Golikand, Didehban, & Irannejad, 2012).
Enantioselective Reactions
- The compound shows promise in enantioselective reactions. For example, 4-Arylideneamino-3-mercapto-6-methyl-4H-1,2,4-triazin-5-ones have been used as substrates in enantioselective diethylzinc addition reactions. These reactions yield high enantiomeric excesses, making them useful in the synthesis of specific chiral compounds (El-Shehawy, 2006).
Chemical Transformation and Biological Activity
- The structural versatility of 1,2,4-triazines, including derivatives of diethyl-1,2,4-triazin-3-amine, allows for the creation of compounds with potential biological activity. These derivatives can influence biochemical processes, suggesting their applicability in medicinal chemistry and drug development (Fedotov & Hotsulia, 2022).
Safety And Hazards
Future Directions
Research on 1,2,4-triazine derivatives continues to be a significant focus due to their potential pharmacological activities and applications in high energy materials . Future work may explore the modification and optimization of different electrophiles and carbon–carbon coupling on mono- and di-amino-1,2,4-triazine .
properties
IUPAC Name |
5,6-diethyl-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQZUYWMLBVGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)N)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl-1,2,4-triazin-3-amine |
Citations
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